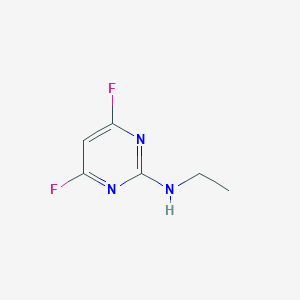

N-ethyl-4,6-difluoropyrimidin-2-amine

Übersicht

Beschreibung

N-ethyl-4,6-difluoropyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H7F2N3 It is a derivative of pyrimidine, a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4,6-difluoropyrimidin-2-amine typically involves the reaction of 4,6-difluoropyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4,6-difluoropyrimidine and ethylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.

Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and product characterization.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-4,6-difluoropyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkyl or N-aryl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-ethyl-4,6-difluoropyrimidin-2-amine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity.

Anticancer Agents

Research has indicated that pyrimidine derivatives exhibit anticancer properties. This compound is utilized in synthesizing compounds that target specific cancer cell lines. For instance, derivatives of this compound have shown efficacy against breast cancer cells by inhibiting key metabolic pathways involved in tumor growth.

Antiviral Compounds

The compound is also explored for its antiviral properties. A study demonstrated that derivatives of this compound could inhibit viral replication in vitro, making it a candidate for further development as an antiviral agent.

Agrochemical Applications

Pyrimidine derivatives are widely used in the agrochemical industry as herbicides and fungicides due to their ability to disrupt biological processes in plants and pathogens.

Herbicides

This compound has been incorporated into formulations designed to control weed growth in various crops. Its effectiveness stems from its ability to inhibit specific enzymes involved in plant growth regulation.

Fungicides

The compound is also being studied for its potential as a fungicide. Its application in agricultural settings aims to combat fungal diseases that threaten crop yields.

Material Science Applications

In addition to biological applications, this compound finds use in material science.

Polymer Chemistry

The compound can be utilized as a monomer or co-monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating pyrimidine units into polymer backbones can improve their performance in various applications.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents; Antiviral compounds | Effective against specific cancer cell lines; Inhibits viral replication |

| Agrochemicals | Herbicides; Fungicides | Controls weed growth; Effective against fungal pathogens |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of N-ethyl-substituted pyrimidines, including this compound. The results indicated significant cytotoxic effects against human breast cancer cell lines, suggesting a promising avenue for drug development.

Case Study 2: Herbicide Development

In an agricultural trial, formulations containing this compound demonstrated superior weed control compared to traditional herbicides. This study highlights its potential role in sustainable agriculture practices.

Wirkmechanismus

The mechanism of action of N-ethyl-4,6-difluoropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-ethyl-4,6-difluoropyrimidin-2-amine can be compared with other similar compounds such as:

4,6-difluoropyrimidine: The parent compound without the ethylamine group.

N-methyl-4,6-difluoropyrimidin-2-amine: A similar compound with a methyl group instead of an ethyl group.

N-ethyl-2,4-difluoropyrimidin-6-amine: An isomer with different substitution positions.

Uniqueness

The presence of the ethylamine group in this compound imparts unique chemical and biological properties compared to its analogs. This modification can enhance its reactivity, selectivity, and potential biological activity, making it a valuable compound for various research applications.

Biologische Aktivität

N-ethyl-4,6-difluoropyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyrimidine ring, along with an ethyl amine substituent. The synthesis typically involves the reaction of 2,4,6-trifluoropyrimidine with ethyl amine under controlled conditions to yield the desired compound. This synthetic pathway is critical as it influences the compound's biological activity.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. The compound has shown significant inhibitory effects on various cancer cell lines. For instance:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer types, including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) .

- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, leading to cell cycle arrest in the G2/M phase .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. Preliminary data suggest that it may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing promise against HIV strains .

Case Studies

-

Cell Line Studies : In vitro studies conducted using various human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. For example:

- MCF7 Breast Cancer Cells : Showed a significant reduction in viability at concentrations as low as 5 µM.

- NCI-H522 Non-Small Cell Lung Cancer Cells : Displayed similar trends with IC50 values around 10 µM.

- Molecular Docking Studies : Molecular docking simulations have indicated that this compound binds effectively to key targets involved in cancer progression and viral replication. This binding affinity correlates with its observed biological activities .

Safety and Toxicity

Toxicological assessments have been performed to evaluate the safety profile of this compound. Early results indicate a favorable safety margin with no significant cytotoxic effects on normal cell lines at therapeutic doses . However, further studies are necessary to fully understand its pharmacokinetics and long-term safety.

Summary of Findings

| Biological Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | MCF7 | 5 | Induces apoptosis |

| Anticancer | NCI-H522 | 10 | Cell cycle arrest in G2/M phase |

| Antiviral | HIV | Not specified | Potential NNRTI |

Eigenschaften

IUPAC Name |

N-ethyl-4,6-difluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIZQOOOXXYIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287762 | |

| Record name | N-Ethyl-4,6-difluoro-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165258-59-3 | |

| Record name | N-Ethyl-4,6-difluoro-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165258-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-4,6-difluoro-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.